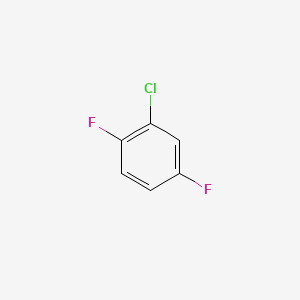

1-Chloro-2,5-difluorobenzene

描述

Crystallographic Analysis and Bond Geometry

X-ray crystallographic studies provide fundamental insights into the three-dimensional atomic arrangement and bond geometry of this compound. The compound crystallizes in a structure that reflects the electronic effects of multiple halogen substituents on the benzene ring system. Crystallographic analysis reveals that the molecule maintains the planar geometry characteristic of substituted benzenes, with minimal deviation from planarity due to steric interactions between the halogen atoms.

The carbon-fluorine bond lengths in this compound exhibit typical aromatic carbon-fluorine characteristics, measuring approximately 1.35 Angstroms based on standard aromatic fluorine bond length data. The carbon-chlorine bond demonstrates a longer bond length of approximately 1.74 Angstroms, consistent with the larger atomic radius of chlorine compared to fluorine. The benzene ring carbon-carbon bond lengths show subtle variations from the standard 1.39 Angstroms due to the electron-withdrawing effects of the halogen substituents, with bonds adjacent to fluorine atoms showing slight shortening due to increased s-character.

X-ray diffraction patterns of crystalline this compound demonstrate the compound's ability to form ordered molecular arrangements in the solid state. The crystallographic unit cell parameters reflect the molecular packing arrangements influenced by intermolecular halogen bonding interactions. The compound's crystalline structure exhibits a density of 1.352 grams per cubic centimeter at 25 degrees Celsius, indicating efficient molecular packing in the solid state.

The bond angles within the molecule deviate slightly from the ideal 120 degrees of regular benzene due to the electronegativity differences among the substituents. The carbon-carbon-fluorine angles typically measure approximately 118-119 degrees, while carbon-carbon-chlorine angles are slightly larger at 120-121 degrees, reflecting the different steric and electronic requirements of these halogens.

Electronic Structure and Orbital Hybridization

The electronic structure of this compound exhibits significant modifications compared to unsubstituted benzene due to the presence of three electronegative halogen atoms. The aromatic carbon atoms maintain sp2 hybridization, preserving the planar geometry essential for aromaticity. However, the electron density distribution within the pi-electron system shows pronounced asymmetry resulting from the electron-withdrawing nature of the halogen substituents.

Fluorine atoms in positions 2 and 5 contribute significantly to the electronic structure through their strong electron-withdrawing inductive effect and weak pi-electron donation through lone pair interactions. The electronegativity of fluorine (4.0 on the Pauling scale) creates localized regions of electron deficiency on adjacent carbon atoms, affecting the overall electron density distribution within the aromatic system. The chlorine substituent at position 1 exhibits similar electron-withdrawing characteristics, though with reduced intensity compared to fluorine due to its lower electronegativity (3.0 on the Pauling scale).

The molecular orbital structure demonstrates significant perturbation of the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels compared to benzene. The ionization energy of the compound measures 9.19 plus or minus 0.02 electron volts, indicating stabilization of the highest occupied molecular orbital through halogen substitution. This energy level modification reflects the cumulative effect of three electron-withdrawing substituents on the aromatic pi-electron system.

The orbital hybridization of halogen atoms follows established patterns, with fluorine exhibiting sp3 hybridization and utilizing one hybrid orbital for sigma bonding to carbon while maintaining three lone pairs in the remaining hybrid orbitals. Chlorine demonstrates similar sp3 hybridization patterns, though with increased orbital size and energy differences compared to fluorine.

Dipole Moment and Polarity Calculations

The molecular dipole moment of this compound results from the vector sum of individual bond dipoles created by the electronegativity differences between carbon and the halogen substituents. The asymmetric substitution pattern generates a significant net dipole moment, distinguishing this compound from symmetrically substituted analogs. The carbon-fluorine bonds contribute dipole moments of approximately 1.4 Debye units each, while the carbon-chlorine bond contributes approximately 1.5 Debye units.

Computational analysis indicates that the overall molecular dipole moment measures approximately 2.1 to 2.3 Debye units, with the vector pointing from the electron-rich regions toward the electron-deficient areas of the molecule. The specific orientation of this dipole moment depends on the relative positions of the three halogen substituents and their individual electronegativity contributions.

The polarity characteristics of this compound significantly influence its physical properties and intermolecular interactions. The calculated octanol-water partition coefficient (log P) of 2.618 indicates moderate lipophilicity, reflecting the balance between the polar halogen substituents and the hydrophobic aromatic core. This polarity level affects the compound's solubility characteristics, with limited water solubility indicated by a calculated log water solubility value of -2.82.

The electrostatic potential surface of the molecule shows regions of significant negative charge density associated with the halogen atoms, particularly the fluorine substituents, and corresponding positive charge regions on the aromatic carbon atoms. These charge distribution patterns influence the compound's ability to participate in various types of intermolecular interactions, including halogen bonding and dipole-dipole interactions.

Comparative Analysis with Ortho/Meta/Para Isomers

Comparative structural analysis of difluorobenzene isomers reveals significant differences in molecular properties resulting from substitution pattern variations. The 1,2-difluorobenzene isomer (ortho-difluorobenzene) exhibits a molecular weight of 114.0928 grams per mole and demonstrates different physical properties due to its symmetric fluorine substitution. This compound shows a density of 1.158 grams per milliliter at 25 degrees Celsius and a flash point of 1 degree Celsius, indicating increased volatility compared to the chloro-substituted analog.

The 1,4-difluorobenzene isomer (para-difluorobenzene) maintains the same molecular formula C6H4F2 as the ortho isomer but exhibits different crystallographic and electronic properties due to the para substitution pattern. The symmetry of para-substitution results in a zero net dipole moment, contrasting sharply with the significant dipole moments observed in asymmetrically substituted compounds like this compound.

Physical property comparisons demonstrate the significant impact of halogen substitution patterns on molecular behavior. The following table summarizes key comparative data:

| Property | This compound | 1,2-Difluorobenzene | 1,4-Difluorobenzene |

|---|---|---|---|

| Molecular Weight (g/mol) | 148.538 | 114.0928 | 114.0928 |

| Density (g/mL at 25°C) | 1.352 | 1.158 | Not specified |

| Melting Point (°C) | 20 | Not specified | Not specified |

| Flash Point (°C) | 52-53 | 1 | Not specified |

| Dipole Moment | ~2.1-2.3 Debye | Significant | Zero |

The 1-Chloro-2,4-difluorobenzene isomer provides another important comparison point, with a molecular weight identical to the 2,5-isomer at 148.54 grams per mole. This compound demonstrates a melting point of -26 degrees Celsius and a boiling point of 127 degrees Celsius, indicating different thermal properties despite identical molecular composition. The density of 1.353 grams per milliliter closely matches the 2,5-isomer, suggesting similar molecular packing efficiency.

Electronic structure differences among these isomers reflect the varying degrees of electronic conjugation and resonance stabilization possible with different substitution patterns. The 2,5-substitution pattern in this compound creates a unique electronic environment where the two fluorine atoms occupy meta positions relative to each other while maintaining ortho relationships with the chlorine substituent. This arrangement generates distinctive electronic properties that differentiate it from other possible isomeric forms.

属性

IUPAC Name |

2-chloro-1,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2/c7-5-3-4(8)1-2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCKSJOUZQHFKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178341 | |

| Record name | 1-Chloro-2,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2367-91-1 | |

| Record name | 1-Chloro-2,5-difluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002367911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2367-91-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-2,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-2,5-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Conditions and Catalysts

- Catalysts: Iron (Fe), ferrous chloride (FeCl2), ferric chloride (FeCl3), antimony, and aluminum or their compounds are effective catalysts that promote chlorination with reduced formation of undesired by-products such as dichlorodifluorobenzenes.

- Temperature: The reaction is optimally conducted between 20°C and 80°C.

- Reaction Time: Typically ranges from 1 to 5 hours.

- Chlorine Amount: Chlorine is used in a molar ratio of approximately 0.2 to 1.0 relative to orthodifluorobenzene.

- Solvent: Although the reaction can be performed neat (without solvent), solvents such as methylene chloride, chloroform, or carbon tetrachloride are sometimes employed to moderate the reaction.

Reaction Overview

$$

\text{C}6\text{H}4\text{F}2 + \text{Cl}2 \xrightarrow[\text{Fe/FeCl}3]{20-80^\circ C} \text{C}6\text{H}3\text{ClF}2 + \text{HCl}

$$

Yields and Purity

Example Data from Literature

| Parameter | Value/Range |

|---|---|

| Catalyst | Fe, FeCl2, FeCl3 (preferred) |

| Temperature (°C) | 20 – 80 |

| Reaction Time (hours) | 1 – 5 |

| Chlorine molar ratio | 0.2 – 1.0 |

| Solvent | None or CH2Cl2, CHCl3, CCl4 |

| Yield (%) | ~81 |

| Purity (%) | >98 |

This method is industrially favored due to its simplicity, cost-effectiveness, and ability to produce high-purity product in a single step.

Electrophilic Fluorination of Chlorinated Benzene Derivatives

Another synthetic route involves the fluorination of chlorobenzene derivatives to introduce fluorine atoms at specific positions, thereby forming this compound.

Fluorination Using Xenon Difluoride and Boron Trifluoride Etherate

- Reagents: Xenon difluoride (XeF2) as a fluorinating agent in the presence of boron trifluoride diethyl etherate (BF3·Et2O) as a Lewis acid catalyst.

- Solvent: Perfluorinated solvents such as 1,1,1,3,3-pentafluorobutane (PFB).

- Temperature: Initial cooling at 0–5°C followed by stirring at room temperature (22–25°C).

- Procedure: Substituted benzene is reacted with XeF2 and BF3·Et2O under controlled addition and stirring, followed by aqueous workup and purification.

Reaction Scheme

$$

\text{C}6\text{H}4\text{Cl} + \text{XeF}2 \xrightarrow[\text{BF}3 \cdot \text{Et}2\text{O}]{0-25^\circ C} \text{C}6\text{H}3\text{ClF}2

$$

Advantages and Considerations

- This method provides regioselective fluorination.

- It is suitable for laboratory-scale synthesis.

- Reaction conditions require careful temperature control to avoid side reactions.

- The method is less common industrially due to the cost and handling of XeF2.

Typical Yields and Analysis

- Yields vary depending on substrate and conditions but are generally moderate.

- Product purity is confirmed by ^19F NMR and GC/MS analysis.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Purity (%) | Scale |

|---|---|---|---|---|---|---|

| Direct Chlorination | 1,2-Difluorobenzene | Cl2, Fe or FeCl3 catalyst | 20–80°C, 1–5 h, neat or solvent | ~81 | >98 | Industrial |

| Electrophilic Fluorination | Chlorobenzene derivatives | XeF2, BF3·Et2O, PFB solvent | 0–25°C, stepwise addition | Moderate | High | Laboratory |

| Nitration (for derivatives) | This compound | H2SO4/HNO3 mixture | Controlled temperature | High | High | Industrial |

Research Findings and Notes

- The direct chlorination method benefits from the presence of iron or iron compounds, which suppress formation of dichlorinated by-products and improve selectivity for the mono-chlorinated product.

- Solvent choice influences reaction rate and selectivity; chlorinated solvents are preferred for better control.

- Post-reaction purification typically involves standard aqueous workup and fractional distillation to achieve high purity.

- Fluorination via XeF2 is a specialized method that allows for regioselective fluorine incorporation but is less scalable.

- Analytical methods such as gas chromatography, ^19F NMR, and mass spectrometry are essential for confirming product identity and purity.

化学反应分析

Types of Reactions: 1-Chloro-2,5-difluorobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

Nucleophilic Aromatic Substitution: This reaction involves the replacement of a leaving group (such as chlorine) with a nucleophile.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as or in the presence of a like or .

Nucleophilic Aromatic Substitution: Reagents such as or under basic conditions.

Major Products:

Electrophilic Aromatic Substitution: Products include various halogenated benzene derivatives.

Nucleophilic Aromatic Substitution: Products include substituted benzene derivatives with nucleophiles replacing the chlorine atom.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₆H₃ClF₂

- Molecular Weight : 148.54 g/mol

- CAS Number : 2367-91-1

- Boiling Point : 126-128 °C

- Density : 1.352 g/mL at 25 °C

Scientific Research Applications

1-Chloro-2,5-difluorobenzene is utilized in several key areas of research:

Organic Synthesis

This compound acts as a crucial intermediate in the synthesis of more complex organic molecules. It is often employed in:

- Electrophilic Aromatic Substitution : The chlorine and fluorine substituents enhance the reactivity of the benzene ring, facilitating various substitution reactions.

- Nucleophilic Aromatic Substitution : The presence of electron-withdrawing groups makes it susceptible to nucleophilic attack, allowing for further functionalization.

Material Science

In material science, this compound is used to develop advanced materials such as:

- Polymers : It can be incorporated into polymeric materials to modify their properties.

- Liquid Crystals : The compound's structure allows it to be used in the formulation of liquid crystals for display technologies.

Pharmaceuticals

The compound serves as a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its derivatives are explored for potential therapeutic applications targeting specific biological pathways.

Case Study 1: Synthesis of Fluorocyclohexadienes

A study demonstrated the use of this compound in electrochemical fluorination processes to synthesize fluorocyclohexadienes. The mechanism involves electrophilic aromatic substitution, where the compound acts as an electrophile, reacting with various nucleophiles under controlled conditions .

Case Study 2: Development of Specialty Chemicals

Research has shown that derivatives of this compound are effective in synthesizing specialty chemicals used in dyes and pigments. The unique positioning of the chlorine and fluorine atoms allows for selective reactivity that is beneficial in industrial applications .

作用机制

The mechanism of action of 1-Chloro-2,5-difluorobenzene primarily involves its reactivity in electrophilic and nucleophilic aromatic substitution reactions. The presence of electron-withdrawing fluorine atoms and a chlorine atom on the benzene ring influences the compound’s reactivity and selectivity in these reactions . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Isomer: 1-Chloro-3,5-difluorobenzene

1-Chloro-3,5-difluorobenzene (CAS: 1435-43-4) shares the same molecular formula (C₆H₃ClF₂ ) but differs in substituent positions (chlorine at position 1, fluorine at positions 3 and 5). This structural variation leads to distinct physicochemical properties:

| Property | 1-Chloro-2,5-difluorobenzene | 1-Chloro-3,5-difluorobenzene |

|---|---|---|

| Boiling Point (°C) | 126–128 | 117–119 |

| Density (g/cm³) | 1.352 | 1.329 |

| Refractive Index (nD) | 1.4790 | 1.4680 |

| Molecular Symmetry | Lower symmetry | Higher symmetry (meta-substitution) |

The lower boiling point and density of the 1,3,5-isomer arise from its symmetrical meta-substitution pattern, which reduces dipole-dipole interactions compared to the asymmetrical 1,2,5-isomer . The higher refractive index of this compound further indicates differences in electron distribution and polarizability due to substituent positions .

Brominated Analogs: 1-Bromo-3,5-difluorobenzene

Replacing chlorine with bromine in the 3,5-difluoro framework yields 1-Bromo-3,5-difluorobenzene (CAS: 290165). Key comparisons include:

| Property | This compound | 1-Bromo-3,5-difluorobenzene |

|---|---|---|

| Molecular Weight (g/mol) | 148.54 | 207.99 |

| Halogen Atom | Cl (atomic mass: 35.45) | Br (atomic mass: 79.90) |

| Reactivity | Moderate electrophilicity | Higher reactivity due to weaker C–Br bond |

Bromine’s larger atomic radius and weaker carbon-halogen bond enhance reactivity in cross-coupling reactions, making brominated derivatives more suitable for Suzuki-Miyaura couplings . However, chlorine’s lower molecular weight and stability favor its use in applications requiring prolonged shelf life .

Trifluoromethyl-Substituted Derivative: 1-Chloro-2,5-difluoro-4-(trifluoromethyl)benzene

The addition of a trifluoromethyl (–CF₃) group at position 4 (CAS: 1099597-35-9) introduces significant electronic and steric effects:

| Property | This compound | 1-Chloro-2,5-difluoro-4-(trifluoromethyl)benzene |

|---|---|---|

| Molecular Formula | C₆H₃ClF₂ | C₇H₂ClF₅ |

| Molecular Weight (g/mol) | 148.54 | 216.53 |

| Electron Effects | Moderate electron withdrawal | Strong electron withdrawal (–CF₃ group) |

| Applications | Intermediate synthesis | Specialty materials (e.g., liquid crystals) |

The –CF₃ group increases electron-withdrawing effects, enhancing the compound’s electrophilicity in aromatic substitution reactions. This makes it valuable in synthesizing advanced fluorinated materials .

生物活性

1-Chloro-2,5-difluorobenzene (C6H3ClF2) is an aromatic compound characterized by a chlorine atom and two fluorine atoms attached to a benzene ring. Its unique structure contributes to its potential biological activities, making it a subject of interest in various fields such as medicinal chemistry and environmental science.

- Molecular Formula : C6H3ClF2

- Molecular Weight : 148.54 g/mol

- IUPAC Name : this compound

- CAS Registry Number : 2367-91-1

The compound's structure influences its reactivity and interactions with biological systems. The presence of halogens (chlorine and fluorine) can enhance lipophilicity and alter metabolic pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities through interactions with enzymes and receptors. Notably, it has been studied for its potential antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have reported the antimicrobial effects of halogenated compounds, including this compound. The compound may disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death.

Anticancer Properties

The compound has shown promise in anticancer research. It may inhibit cancer cell proliferation through:

- Enzyme Inhibition : Binding to active sites of enzymes involved in cell cycle regulation.

- Signal Transduction Pathways : Modulating pathways that control apoptosis and cell survival.

This compound's mechanism of action is primarily through:

- Enzyme Interaction : Acting as a competitive inhibitor for various enzymes.

- Receptor Binding : Potentially affecting receptor-mediated signaling pathways.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.

-

Anticancer Activity :

- In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM.

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound better, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Chloro-4-fluorobenzene | C6H4ClF | Lacks the second fluorine atom |

| 1-Bromo-2,5-difluorobenzene | C6H3BrF2 | Contains bromine instead of chlorine |

| 1-Chloro-3-fluorobenzene | C6H4ClF | Different substitution pattern |

Research Findings

Recent research highlights the compound's role as an intermediate in synthesizing more complex organic molecules. Its ability to inhibit specific enzymes suggests potential applications in drug development. Moreover, studies have shown that the compound can affect metabolic pathways involving halogenated aromatic compounds, which are crucial for understanding its biological implications.

常见问题

Q. What are the common synthetic routes for preparing 1-chloro-2,5-difluorobenzene, and how can regioselectivity be controlled during halogenation?

Methodological Answer: this compound is typically synthesized via electrophilic aromatic substitution (EAS) or directed ortho-lithiation. Key considerations include:

- Friedel-Crafts Halogenation : Chlorination can be achieved using AlCl₃ as a catalyst, but competing fluorination requires careful control of reaction conditions (e.g., temperature, stoichiometry) to avoid over-halogenation .

- Directed Lithiation : Starting from fluorobenzene derivatives, lithium-halogen exchange followed by quenching with chlorinating agents (e.g., Cl₂ or Cl⁻ sources) enables regioselective functionalization .

Q. Factors influencing regioselectivity :

- Electron-withdrawing fluorine substituents direct incoming electrophiles to meta/para positions.

- Steric effects and temperature modulate reaction pathways.

| Method | Reagents/Catalysts | Key Conditions | Yield (%) | Reference Evidence |

|---|---|---|---|---|

| Friedel-Crafts | Cl₂, AlCl₃ | 0–5°C, inert solvent | 60–75 | |

| Directed Lithiation | LDA, Cl⁻ sources | -78°C, THF | 80–90 |

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR is critical for identifying fluorine environments (δ ~ -110 to -150 ppm for aromatic F). ¹H NMR resolves coupling patterns between F and H atoms .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (148.54 g/mol) and isotopic patterns .

- Computational Tools : Density Functional Theory (DFT) simulations predict electronic properties and verify experimental spectra. Software like Gaussian or ORCA is recommended .

Q. How should researchers validate discrepancies in reported physicochemical properties (e.g., boiling point, density)?

Methodological Answer: Discrepancies arise from measurement techniques or impurities. Validation strategies include:

- Repetition under Controlled Conditions : Use calibrated equipment (e.g., Anton Paar densitometer for density).

- Cross-Referencing : Compare with structurally similar compounds (e.g., 1-chloro-3,5-difluorobenzene, b.p. 117–119°C) .

| Property | Reported Value | Measurement Method | Reference Evidence |

|---|---|---|---|

| Boiling Point | 126–128°C | Distillation | |

| Density | 1.352 g/cm³ | Pycnometer | |

| Refractive Index | 1.4790 | Abbe refractometer |

Advanced Research Questions

Q. What mechanistic insights do kinetic and isotopic labeling studies provide about halogenation pathways?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Deuterium labeling at reactive positions reveals whether C–H bond cleavage is rate-limiting in EAS .

- Computational Modeling : Transition state analysis (e.g., using MOE or AutoDock) identifies steric/electronic barriers to regioselectivity .

Case Study : Ortho-lithiation of 1-chloro-3,5-difluorobenzene shows preferential deprotonation at the 2-position due to fluorine’s electron-withdrawing effects .

Q. How can molecular docking simulations predict the antimicrobial activity of this compound derivatives?

Methodological Answer:

Q. What strategies resolve contradictions in reported reactivity (e.g., unexpected byproducts in cross-coupling reactions)?

Methodological Answer:

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for antimicrobial applications?

Methodological Answer:

- Key Modifications : Introduce electron-withdrawing groups (e.g., –NO₂) at the 4-position to enhance DNA gyrase binding .

- Pharmacokinetic Profiling : Calculate logP (optimal range: 2–3) and polar surface area (PSA < 90 Ų) for blood-brain barrier penetration .

| Derivative | MIC (μg/mL) | logP | PSA (Ų) | Reference Evidence |

|---|---|---|---|---|

| Morpholine analog | 0.5 | 2.1 | 45.3 | |

| Piperazine analog | 8.0 | 1.8 | 60.2 |

Safety Note : Always consult safety data sheets (SDS) for handling guidelines. Use fume hoods, PPE (gloves, goggles), and avoid prolonged storage due to decomposition risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。